Cas no 344266-10-0 (4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione)

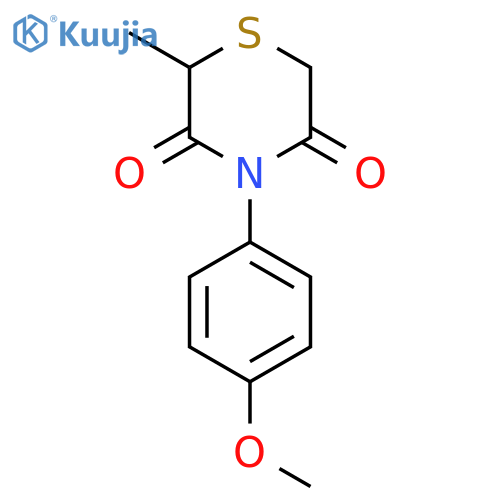

344266-10-0 structure

商品名:4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione

CAS番号:344266-10-0

MF:C12H13NO3S

メガワット:251.301522016525

MDL:MFCD00180870

CID:5025899

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione 化学的及び物理的性質

名前と識別子

-

- 4-(4-methoxyphenyl)-2-methylthiomorpholine-3,5-dione

- 4-(4-methoxyphenyl)-2-methyl-3,5-thiomorpholinedione

- Oprea1_851622

- 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione

-

- MDL: MFCD00180870

- インチ: 1S/C12H13NO3S/c1-8-12(15)13(11(14)7-17-8)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3

- InChIKey: WCZTUKQWPLKMRM-UHFFFAOYSA-N

- ほほえんだ: S1CC(N(C2C=CC(=CC=2)OC)C(C1C)=O)=O

計算された属性

- せいみつぶんしりょう: 251.062

- どういたいしつりょう: 251.062

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 71.9

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB297769-100 mg |

4-(4-Methoxyphenyl)-2-methyl-3,5-thiomorpholinedione; . |

344266-10-0 | 100 mg |

€221.50 | 2023-07-20 | ||

| Ambeed | A929617-1g |

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione |

344266-10-0 | 90% | 1g |

$350.0 | 2024-08-02 | |

| abcr | AB297769-100mg |

4-(4-Methoxyphenyl)-2-methyl-3,5-thiomorpholinedione; . |

344266-10-0 | 100mg |

€283.50 | 2025-02-17 |

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

344266-10-0 (4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:344266-10-0)4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione

清らかである:99%

はかる:1g

価格 ($):315.0